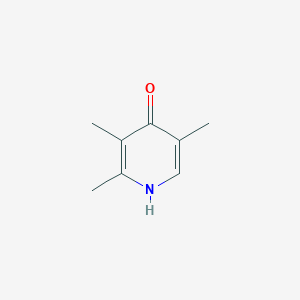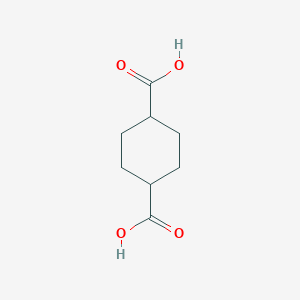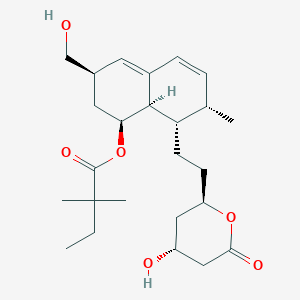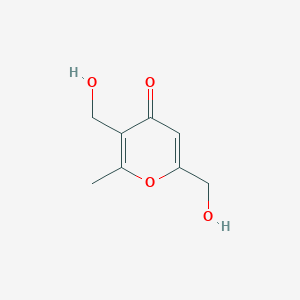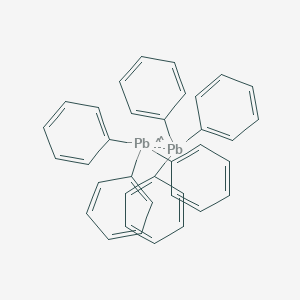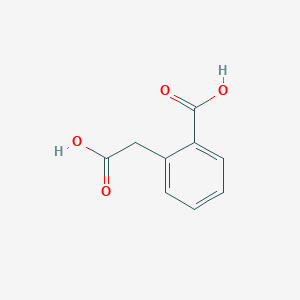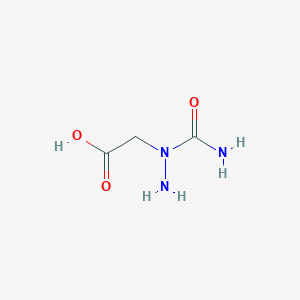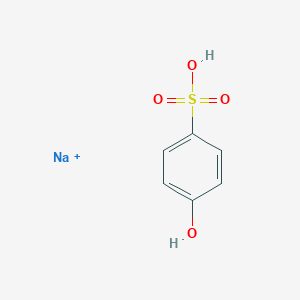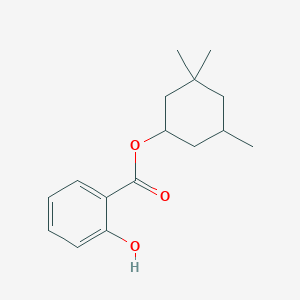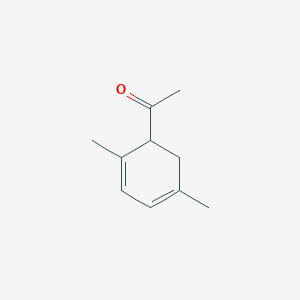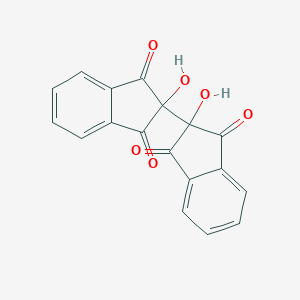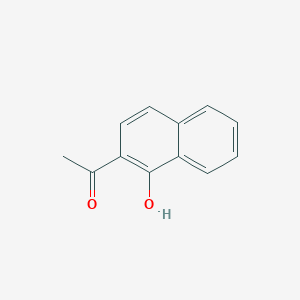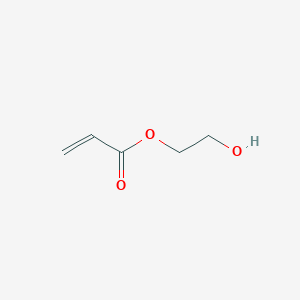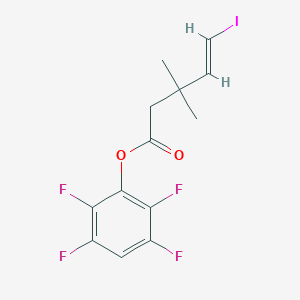
2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in the field of organic chemistry for synthesis purposes, and it has also shown potential in various scientific applications.
Mechanism Of Action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate is not well understood. However, it has been suggested that the compound may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has been exploited in the development of various biologically active molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate are not well studied. However, it has been reported to exhibit low toxicity and good stability under various conditions. These properties make it an attractive compound for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
The advantages of using 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate in laboratory experiments include its high reactivity, low toxicity, and good stability. However, its limited solubility in water and some organic solvents can be a limitation.
Future Directions
There are several future directions for research on 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate. Firstly, further studies are needed to understand its mechanism of action and its potential as a building block in the synthesis of biologically active molecules. Secondly, its use in the development of new materials, such as liquid crystals and polymers, can be explored further. Lastly, its potential as a tool for chemical biology research can also be investigated.
Conclusion:
In conclusion, 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate is a unique chemical compound that has shown potential in various scientific research applications. Its high reactivity, low toxicity, and good stability make it an attractive compound for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and its potential in drug discovery, material science, and chemical biology research.
Synthesis Methods
The synthesis of 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate involves the reaction between 2,3,5,6-tetrafluorophenol and 3,3-dimethyl-1-bromo-5-iodo-4-penten-1-one in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using chromatography techniques to obtain the desired compound.
Scientific Research Applications
2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate has been used in various scientific research applications, including drug discovery, medicinal chemistry, and material science. It has shown potential as a building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents. Additionally, it has been used in the development of new materials, such as liquid crystals and polymers.
properties
CAS RN |
126296-30-8 |
|---|---|
Product Name |
2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate |
Molecular Formula |
C13H10F4IO2- |
Molecular Weight |
402.12 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) (E)-5-iodo-3,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C13H11F4IO2/c1-13(2,3-4-18)6-9(19)20-12-10(16)7(14)5-8(15)11(12)17/h3-5H,6H2,1-2H3/b4-3+ |
InChI Key |
CYTLRNJLNMTXHP-UHFFFAOYSA-M |
Isomeric SMILES |
CC(C)(CC(=O)OC1=C(C(=CC(=C1F)F)F)F)/C=C/I |
SMILES |
CC(C)(CC(=O)OC1=C(C(=CC(=C1F)F)F)F)C=CI |
Canonical SMILES |
CC(C)(CC(=O)OC1=C(C(=CC(=C1F)F)F)F)C=CI |
synonyms |
2,3,5,6-tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate 2,3,5,6-TFDIP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



